4-(3-chlorophenyl)-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
This compound is a triazolone derivative characterized by a meta-chlorophenyl group at position 4, a cyclopropylmethyl group at position 2, and a methyl substituent at position 3. Its molecular formula is C₁₃H₁₄ClN₃O, with a molecular weight of 263.73 g/mol .
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-(cyclopropylmethyl)-5-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-15-16(8-10-5-6-10)13(18)17(9)12-4-2-3-11(14)7-12/h2-4,7,10H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVREXNQKMPCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129228 | |
| Record name | 4-(3-Chlorophenyl)-2-(cyclopropylmethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820633 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860786-52-3 | |
| Record name | 4-(3-Chlorophenyl)-2-(cyclopropylmethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860786-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chlorophenyl)-2-(cyclopropylmethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(3-chlorophenyl)-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The chlorophenyl and cyclopropylmethyl substituents enhance its pharmacological profile. Understanding the structure-activity relationship (SAR) is crucial for evaluating its biological efficacy.
Anticancer Activity
Research indicates that derivatives of triazoles can act as MDM2 inhibitors, which are significant in cancer therapy. MDM2 is a negative regulator of the p53 tumor suppressor, and its inhibition can lead to increased p53 activity, promoting apoptosis in cancer cells. The compound has been suggested as a potential MDM2 inhibitor based on structural similarities to known inhibitors .
Antimicrobial Activity
Triazole derivatives have shown promising antifungal and antibacterial properties. For instance, compounds with similar structures have demonstrated significant activity against various pathogenic fungi and Mycobacterium tuberculosis . The presence of the chlorophenyl group is often associated with enhanced antimicrobial activity.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes critical for fungal cell wall synthesis.
- Apoptosis Induction : By modulating pathways involving p53, these compounds can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest at various phases, further inhibiting cancer cell proliferation.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of triazole derivatives, the compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values indicated potent activity comparable to established chemotherapeutic agents. The study highlighted the importance of further in vivo evaluations to confirm these findings .
Study 2: Antifungal Activity
Another study focused on the antifungal properties of similar triazole compounds, demonstrating effective inhibition against Candida species and Aspergillus fumigatus. The results suggest that modifications in substituents can enhance antifungal potency .
Comparative Analysis
Comparison with Similar Compounds
Positional Isomerism: Para-Chlorophenyl Derivative
Compound : 4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one
- Molecular Formula : C₁₃H₁₄ClN₃O (same as target compound)
- Key Differences : Chlorine is in the para position on the phenyl ring.
- Impact :
- Electronic Effects : The para-chloro group may alter electron distribution compared to the meta isomer, affecting dipole moments and intermolecular interactions.
- Biological Activity : Positional isomerism can influence binding to biological targets, as seen in antimicrobial studies where substituent positioning affects potency .
Halogen Substitution: Fluoro Derivative
Compound : 2-(Cyclopropylmethyl)-4-(2-Fluorophenyl)-5-Methyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One
Methyl-Substituted Phenyl Derivative
Compound : 2-(Cyclopropylmethyl)-5-Methyl-4-(4-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One
Heterocyclic and Piperazinyl Derivatives
Compound : 5-Methyl-4-(3-{4-[3-(3-Methyl-5-Oxo-1,5-Dihydro-4H-1,2,4-Triazol-4-Yl)Propyl]Piperazin-1-Yl}Propyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One (9a)
- Molecular Formula : C₁₄H₂₂N₈O₂
- Melting Point : 246–248°C .
- Key Differences : Incorporation of a piperazine ring.
- Impact :
Structural and Functional Group Analysis
Substituent Effects on Physicochemical Properties
Computational Insights
- Density Functional Theory (DFT) : Substituents like chlorine influence electron density and HOMO-LUMO gaps, affecting reactivity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(3-chlorophenyl)-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?
- Methodology : Key steps include refluxing intermediates (e.g., sodium ethanol for deprotonation) and nucleophilic substitution with brominated reagents. For example, cyclopropylmethyl groups can be introduced via alkylation reactions under controlled pH and temperature. Recrystallization in ethanol/water mixtures improves purity (yield: 37–81%) .
- Critical Parameters : Reaction time (5–12 hours), solvent polarity, and stoichiometric ratios of substituents (e.g., cyclopropylmethyl bromide) significantly influence yield.
Q. What spectroscopic techniques are most effective for confirming the molecular structure of this triazole derivative?
- Techniques :
- ¹H/¹³C-NMR : Assigns proton environments (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm, aromatic protons at δ 7.2–7.8 ppm).
- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹).
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion) .
- Validation : Cross-referencing with elemental analysis (C, H, N, Cl) ensures structural accuracy.
Q. How can researchers assess the thermal stability of this compound for storage and handling?
- Methods : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine melting points (e.g., 205–248°C for analogous triazoles) and decomposition thresholds. Store in dry, airtight containers away from light to prevent photodegradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this triazole derivative?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, HOMO-LUMO gaps, and reactive sites. For example, the 3-chlorophenyl group enhances electrophilicity, impacting binding to biological targets .
- Validation : Compare computed dipole moments and electrostatic potentials with experimental XRD data .
Q. How can structural analogs of this compound be designed to enhance antimicrobial activity?
- Strategy : Replace the 3-chlorophenyl group with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) to improve membrane penetration. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to fungal CYP51 or bacterial gyrase .
- Synthetic Pathway : Use Suzuki-Miyaura coupling for aryl group diversification .
Q. What experimental designs reconcile discrepancies in reported bioactivity data across studies?
- Analysis : Compare MIC values against Candida albicans or Staphylococcus aureus under standardized conditions (e.g., CLSI guidelines). Variations may arise from substituent electronic effects or assay protocols (e.g., broth microdilution vs. agar diffusion) .
- Resolution : Conduct dose-response assays with positive controls (e.g., fluconazole) and statistical modeling (e.g., ANOVA) .
Q. How can X-ray crystallography resolve conformational ambiguities in this triazole derivative?
- Protocol : Grow single crystals via slow evaporation (solvent: ethanol/dichloromethane). XRD analysis (e.g., Rigaku XtaLAB Synergy) reveals bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding with the triazole ring) .
- Applications : Compare experimental data with DFT-optimized geometries to validate computational models .
Q. What flow-chemistry approaches enable scalable, sustainable synthesis of this compound?
- Design : Use continuous-flow reactors (e.g., Vapourtec R-Series) with immobilized catalysts (e.g., Pd/C) for alkylation steps. Optimize parameters (flow rate, temperature) via Design of Experiments (DoE) to maximize yield (>70%) and minimize waste .
Q. How can ADME studies guide the development of this compound as a drug candidate?
- In Silico Tools : SwissADME predicts moderate lipophilicity (LogP ~2.5) and blood-brain barrier permeability. Modify the cyclopropylmethyl group to reduce CYP450 inhibition .
- In Vitro Assays : Caco-2 cell permeability and microsomal stability tests validate predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
